molecular formula C12H12N4O2 B2473903 N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421493-13-1

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2473903
CAS RN: 1421493-13-1
M. Wt: 244.254
InChI Key: HKEVUKQYJJCRMQ-UHFFFAOYSA-N
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Description

“N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound that is part of the N-(pyridin-2-yl)amides family . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They have received great attention in recent years due to their varied medicinal applications .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides involves the formation in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . Another method involves the use of a bimetallic metal–organic framework material, Fe2Ni-BDC, which was synthesized by a solvothermal approach .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . In another method, α-bromoketones and 2-aminopyridine are used as starting materials .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides

This compound can be synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions. The process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Formation of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves one-pot tandem cyclization/bromination when only TBHP is added .

Synthesis of N-(pyridin-2-yl)imidates

A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Conversion into N-heterocycles

A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Cell Growth Promotion

It has been observed that the cell growth increased in speed after cells were cultured with 2% fetal bovine serum in the control group .

Future Directions

N-(pyridin-2-yl)amides and similar compounds have received great attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, the development of convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

properties

IUPAC Name

N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(14-10-4-1-2-5-13-10)9-8-11-16(15-9)6-3-7-18-11/h1-2,4-5,8H,3,6-7H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVUKQYJJCRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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